molecular formula C9H10F3NO B1399548 (2-Methyl-4-(trifluoromethoxy)phenyl)methanamine CAS No. 771572-39-5

(2-Methyl-4-(trifluoromethoxy)phenyl)methanamine

Cat. No.: B1399548
CAS No.: 771572-39-5
M. Wt: 205.18 g/mol
InChI Key: HKUMMRQOULQYKN-UHFFFAOYSA-N
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Description

(2-Methyl-4-(trifluoromethoxy)phenyl)methanamine is an organic compound with the molecular formula C9H10F3NO It is a derivative of methanamine, where the phenyl ring is substituted with a trifluoromethoxy group at the 4-position and a methyl group at the 2-position

Scientific Research Applications

(2-Methyl-4-(trifluoromethoxy)phenyl)methanamine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter receptors.

    Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique electronic properties imparted by the trifluoromethoxy group.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.

Future Directions

While specific future directions for “(2-Methyl-4-(trifluoromethoxy)phenyl)methanamine” are not mentioned in the search results, a related compound, 4-(trifluoromethoxy)phenyl-containing polymers, has been studied as promising anodic materials for electrochromic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-4-(trifluoromethoxy)phenyl)methanamine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of (2-Methyl-4-(trifluoromethoxy)phenyl)chloride with methanamine. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process. The reaction conditions often include a solvent like dimethylformamide or tetrahydrofuran and a temperature range of 50-100°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-4-(trifluoromethoxy)phenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding amine derivative using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.

    Substitution: Nucleophiles such as thiols or amines; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile at elevated temperatures.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amine derivatives.

    Substitution: Formation of substituted phenylmethanamine derivatives.

Mechanism of Action

The mechanism of action of (2-Methyl-4-(trifluoromethoxy)phenyl)methanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets. The methyl group at the 2-position may influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    (4-(Trifluoromethyl)phenyl)methanamine: Similar structure but lacks the methyl group at the 2-position.

    (2-Methyl-4-methoxyphenyl)methanamine: Similar structure but has a methoxy group instead of a trifluoromethoxy group.

    (2-Methyl-4-chlorophenyl)methanamine: Similar structure but has a chloro group instead of a trifluoromethoxy group.

Uniqueness

(2-Methyl-4-(trifluoromethoxy)phenyl)methanamine is unique due to the presence of both the trifluoromethoxy and methyl groups, which impart distinct electronic and steric properties. These modifications can significantly influence the compound’s reactivity, binding affinity, and overall chemical behavior compared to its analogs.

Properties

IUPAC Name

[2-methyl-4-(trifluoromethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-6-4-8(14-9(10,11)12)3-2-7(6)5-13/h2-4H,5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUMMRQOULQYKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30727910
Record name 1-[2-Methyl-4-(trifluoromethoxy)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30727910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771572-39-5
Record name 1-[2-Methyl-4-(trifluoromethoxy)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30727910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-4-(trifluoromethoxy)benzylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

18.8 ml (18.8 mmol) of borane-THF-complex (1M) are provided under argon and ice cooling. A solution of 823 mg (3.76 mmol) of 2-methyl-4-(trifluoromethoxy)benzamide (Example 68A) in 80 ml of THF is added dropwise and the reaction mixture is subsequently stirred for 8 h under reflux. Under ice cooling 80 ml of 1N hydrochloric acid are added dropwise (until the end of the evolution of gas) and the reaction mixture is heated for 1 h under reflux. The reaction mixture is subsequently adjusted to an alkaline pH with a 1N sodium hydroxide solution, extracted three times with dichloromethane and the combined organic phases are dried over sodium sulfate and the solvent is removed under vacuum. An oil is obtained which is reacted further without further purification. Yield: 732 mg (95% of theory).
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